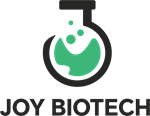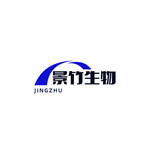Cas no 593960-65-7 (2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-)
4-メチル-5-[4-(メチルスルホニル)-3-(トリフルオロメチル)フェニル]-2-チアゾラミンは、有機硫黄化合物に属する高純度の化学物質です。この化合物は、特に医薬品中間体や農薬合成における重要な構築ブロックとしての応用が期待されます。分子内に含まれるメチルスルホニル基とトリフルオロメチル基により、高い電子求引性と代謝安定性を有し、生体利用効率の向上が可能です。チアゾール骨格の存在により、分子の剛性化と標的タンパク質への選択的結合能が強化される特性があります。実験室レベルでは、精密有機合成における反応性と再現性が確認されており、標準的な保存条件下で優れた安定性を示します。
![2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]- structure](https://ja.kuujia.com/scimg/cas/593960-65-7x500.png)
593960-65-7 structure
商品名:2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-
2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]- 化学的及び物理的性質
名前と識別子
-
- 2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-
- 4-METHYL-5-(4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL)THIAZOL-2-AMINE
- SCHEMBL48693
- 593960-65-7
- 5-(4-Methanesulfonyl-3-trifluoromethyl-phenyl)-4-methyl-thiazol-2-ylamine
-
- インチ: InChI=1S/C12H11F3N2O2S2/c1-6-10(20-11(16)17-6)7-3-4-9(21(2,18)19)8(5-7)12(13,14)15/h3-5H,1-2H3,(H2,16,17)
- InChIKey: SUCAVSRRQHMWNJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 336.02140443Da
- どういたいしつりょう: 336.02140443Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 478
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 110Ų
2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM522602-1g |
4-Methyl-5-(4-(methylsulfonyl)-3-(trifluoromethyl)phenyl)thiazol-2-amine |
593960-65-7 | 97% | 1g |
$904 | 2023-01-04 | |
| Crysdot LLC | CD11097902-1g |
4-Methyl-5-(4-(methylsulfonyl)-3-(trifluoromethyl)phenyl)thiazol-2-amine |
593960-65-7 | 97% | 1g |
$903 | 2024-07-18 | |
| Alichem | A059006746-1g |
4-Methyl-5-(4-(methylsulfonyl)-3-(trifluoromethyl)phenyl)thiazol-2-amine |
593960-65-7 | 95% | 1g |
$2410.00 | 2023-09-01 |
2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]- 関連文献
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
593960-65-7 (2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-) 関連製品
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
